

# Aurintricarboxylic acid's biological activities and functions

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**Aurintricarboxylic Acid: A Comprehensive Technical Guide to its Biological Activities and Functions**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Aurintricarboxylic acid** (ATA) is a polyanionic, polyaromatic compound with a well-documented history as a potent inhibitor of a wide range of biological processes. Its primary mechanism of action involves the disruption of protein-nucleic acid interactions, leading to the inhibition of various enzymes and signaling pathways. This technical guide provides an in-depth overview of the multifaceted biological activities of ATA, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of its molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in the therapeutic potential and biochemical applications of **aurintricarboxylic acid**.

## Introduction

**Aurintricarboxylic acid** is a heterogeneous polymeric mixture that has been extensively utilized as a research tool to investigate cellular processes involving protein-nucleic acid binding.<sup>[1]</sup> Its ability to competitively inhibit the binding of nucleic acids to proteins makes it a powerful inhibitor of various enzymes, including DNA and RNA polymerases, topoisomerases, and

ribonucleases.[1][2] Beyond its fundamental role in molecular biology research, ATA has demonstrated a broad spectrum of biological activities, including antiviral, anticoagulant, anti-inflammatory, and anticancer properties. This guide delves into the core biological functions of ATA, providing detailed information on its inhibitory activities, its modulation of key signaling pathways, and the experimental methodologies used to characterize its effects.

## Quantitative Inhibitory Activities of Aurintricarboxylic Acid

The inhibitory potency of **aurintricarboxylic acid** has been quantified against a variety of molecular targets. The following tables summarize the available half-maximal inhibitory concentration (IC50), inhibitory constant (Ki), dissociation constant (Kd), and half-maximal effective dose (ED50) values for ATA against different enzymes, receptors, and biological processes.

Table 1: Enzyme and Receptor Inhibition by **Aurintricarboxylic Acid**

Target	Organism /System	IC50	Ki	Kd	Assay Type	Reference(s)
Topoisomerase II	Yeast	~75 nM	-	-	Relaxation Assay	[3]
Topoisomerase II	In vitro	< 0.2 µM	-	-	-	[4]
P2X1 Receptors (rP2X1R)	Rat	8.6 nM	-	-	-	[5]
P2X3 Receptors (rP2X3R)	Rat	72.9 nM	-	-	-	[5]
Cystathionine-γ-lyase (CSE)	-	0.6 µM	-	-	-	[5]
miRNA function modifier	-	0.47 µM	-	-	-	[5]
SARS-CoV-2 PLpro	In vitro	30 µM	16 µM	-	Enzymatic Assay	[6]
SARS-CoV-2 RdRp	In vitro	56 nM	-	-	RNA Replication Assay	[7]
Phosphofructokinase (PFK)	Rabbit Liver	0.2 µM	-	-	-	[8]
µ-calpain	-	22 µM	-	-	-	[9]
m-calpain	-	10 µM	-	-	-	[9]
Yeast Ribosomes	Yeast	-	-	0.21 ± 0.02 µM	Fluorescence	[10]

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Anisotropy

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Table 2: Antiviral and Anticoagulant Activities of **Aurin**tricarboxylic Acid

Activity	Virus/System	IC50/EC50	ED50	Assay Type	Reference(s)
Antiviral (SARS-CoV-2)	Vero E6 cells	50 $\mu$ M	-	In vitro Antiviral Assay	<a href="#">[6]</a>
Antiviral (Zika Virus)	Vero cells	13.87 $\pm$ 1.09 $\mu$ M	-	In vitro Antiviral Assay	<a href="#">[11]</a>
Antiviral (Zika Virus)	A549 cells	33.33 $\pm$ 1.13 $\mu$ M	-	In vitro Antiviral Assay	<a href="#">[11]</a>
Anticoagulant (Ristocetin-induced platelet agglutination)	Human Platelets	60 $\pm$ 8.7 $\mu$ g/ml	-	Platelet Agglutination Assay	<a href="#">[3]</a>
Antithrombotic (Arteriovenous shunt)	Rats	-	9.0 $\pm$ 1.6 mg/kg	In vivo Thrombosis Model	<a href="#">[3]</a>
Antithrombotic (Venous thrombosis)	Rats	-	18.3 $\pm$ 2.0 mg/kg	In vivo Thrombosis Model	<a href="#">[3]</a>
Antithrombotic (Disseminated intravascular coagulation)	Mice	-	1.1 $\pm$ 0.15 mg/kg	In vivo Thromboembolism Model	<a href="#">[3]</a>
Protein Synthesis Inhibition	Rabbit Reticulocyte Lysates	17.6 $\mu$ M	-	In vitro Translation Assay	<a href="#">[7]</a>

## Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of **aurintricarboxylic acid's** biological activities.

### Topoisomerase II Inhibition Assay (Relaxation Assay)

This assay measures the ability of ATA to inhibit the catalytic activity of DNA topoisomerase II, which relaxes supercoiled DNA.[\[3\]](#)[\[12\]](#)

Materials:

- Purified DNA topoisomerase II
- Supercoiled plasmid DNA (e.g., pBR322)
- 10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl<sub>2</sub>, 5 mM DTT, 10 mM ATP, 300 µg/ml BSA)
- **Aurintricarboxylic acid** (ATA) solution at various concentrations
- Stop solution/loading dye (e.g., 5% SDS, 25% Ficoll, 0.025% bromophenol blue)
- Agarose gel (1%) in TBE buffer
- Ethidium bromide or other DNA stain
- Gel electrophoresis apparatus and power supply
- UV transilluminator and imaging system

Protocol:

- Prepare reaction mixtures in microcentrifuge tubes on ice. To each tube, add 2 µl of 10x topoisomerase II reaction buffer and 200 ng of supercoiled plasmid DNA.
- Add varying concentrations of ATA to the respective tubes. Include a no-inhibitor control and a no-enzyme control.

- Adjust the volume of each reaction to 18 µl with sterile distilled water.
- Initiate the reaction by adding 2 µl of purified topoisomerase II enzyme (1-5 units).
- Incubate the reactions for 30 minutes at 37°C.
- Stop the reaction by adding 4 µl of stop solution/loading dye.
- Load the samples onto a 1% agarose gel.
- Perform electrophoresis until the DNA bands are well-separated.
- Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
- Analyze the results: The supercoiled DNA will migrate faster than the relaxed DNA. Inhibition of topoisomerase II by ATA will result in a higher proportion of supercoiled DNA compared to the no-inhibitor control.

## Antiviral Assay (SARS-CoV-2 Plaque Assay)

This assay determines the antiviral activity of ATA against SARS-CoV-2 by measuring the reduction in viral plaque formation in cell culture.<sup>[6]</sup>

Materials:

- Vero E6 cells
- SARS-CoV-2 virus stock
- Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal bovine serum (FBS) and penicillin/streptomycin
- **Aurintricarboxylic acid (ATA)** solution at various concentrations
- 96-well plates
- MTT reagent for cytotoxicity assay
- Plaque assay overlay (e.g., DMEM with 1% methylcellulose)

- Crystal violet solution

#### Protocol:

- Cytotoxicity Assay: Seed Vero E6 cells in a 96-well plate and grow to 80% confluency. Treat the cells with various concentrations of ATA for 48 hours. Perform an MTT assay to determine the non-toxic concentrations of ATA.
- Infection: Seed Vero E6 cells in a 96-well plate and grow to 80% confluency. Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1 for 2 hours.
- Treatment: After infection, remove the virus inoculum and add fresh medium containing various non-toxic concentrations of ATA. Include an untreated virus control.
- Plaque Formation: Incubate the plates for 48-72 hours until viral plaques are visible.
- Staining: Fix the cells with 4% paraformaldehyde and stain with crystal violet solution.
- Quantification: Count the number of plaques in each well. The IC50 value is the concentration of ATA that reduces the number of plaques by 50% compared to the untreated control.

## Protein Synthesis Inhibition Assay (Rabbit Reticulocyte Lysate)

This assay measures the effect of ATA on protein synthesis using an in vitro translation system. [\[7\]](#)

#### Materials:

- Rabbit reticulocyte lysate
- mRNA encoding a reporter protein (e.g., luciferase)
- Amino acid mixture (containing all amino acids except methionine)
- [35S]-Methionine



- **Aurintricarboxylic acid (ATA)** solution at various concentrations
- Reaction buffer
- TCA (trichloroacetic acid)
- Scintillation counter

Protocol:

- Set up reaction tubes on ice. Each reaction should contain rabbit reticulocyte lysate, reaction buffer, amino acid mixture without methionine, and [35S]-methionine.
- Add varying concentrations of ATA to the respective tubes. Include a no-inhibitor control.
- Add the reporter mRNA to initiate the translation reaction.
- Incubate the reactions at 30°C for 60-90 minutes.
- Stop the reactions by adding an equal volume of cold 10% TCA to precipitate the newly synthesized proteins.
- Heat the samples at 90°C for 10 minutes to hydrolyze aminoacyl-tRNAs.
- Filter the precipitated proteins onto glass fiber filters and wash with 5% TCA and then ethanol.
- Dry the filters and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of protein synthesis inhibition for each ATA concentration relative to the no-inhibitor control.

## Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with a substance of interest.<sup>[13][14]</sup>

Materials:

- Cell line of interest
- Complete cell culture medium
- Inducing agent for apoptosis (e.g., staurosporine as a positive control)
- **Aurintricarboxylic acid (ATA)** solution at various concentrations
- Annexin V-FITC (or other fluorochrome)
- Propidium Iodide (PI)
- 1x Annexin V binding buffer
- Flow cytometer

Protocol:

- Seed cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with varying concentrations of ATA for the desired time period. Include untreated and positive controls.
- Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
- Wash the cells twice with cold PBS.
- Resuspend the cell pellet in 1x Annexin V binding buffer.
- Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
- Incubate the cells in the dark for 15 minutes at room temperature.
- Analyze the samples on a flow cytometer within one hour.
- Gate the cell populations based on their fluorescence:
  - Viable cells: Annexin V-negative, PI-negative

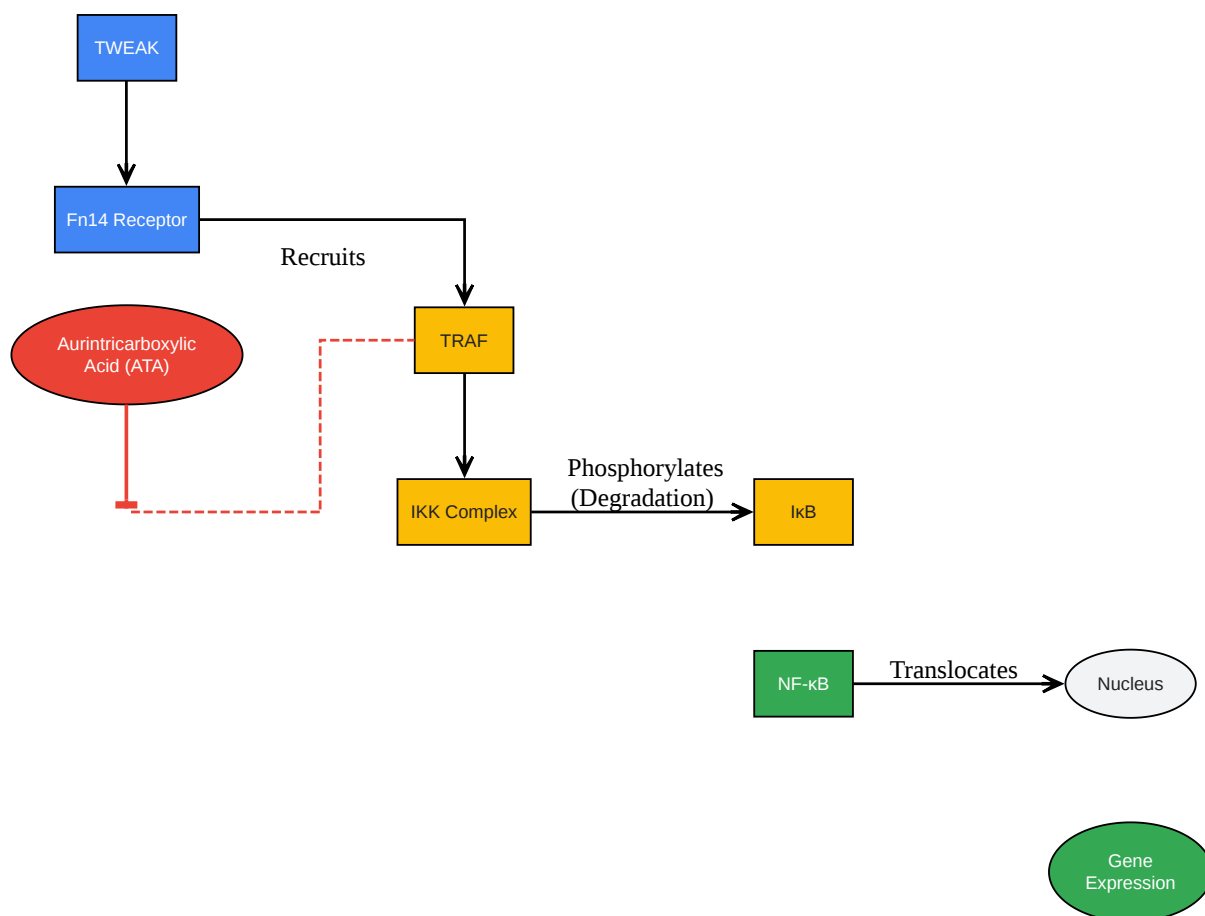
- Early apoptotic cells: Annexin V-positive, PI-negative
- Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
- Necrotic cells: Annexin V-negative, PI-positive

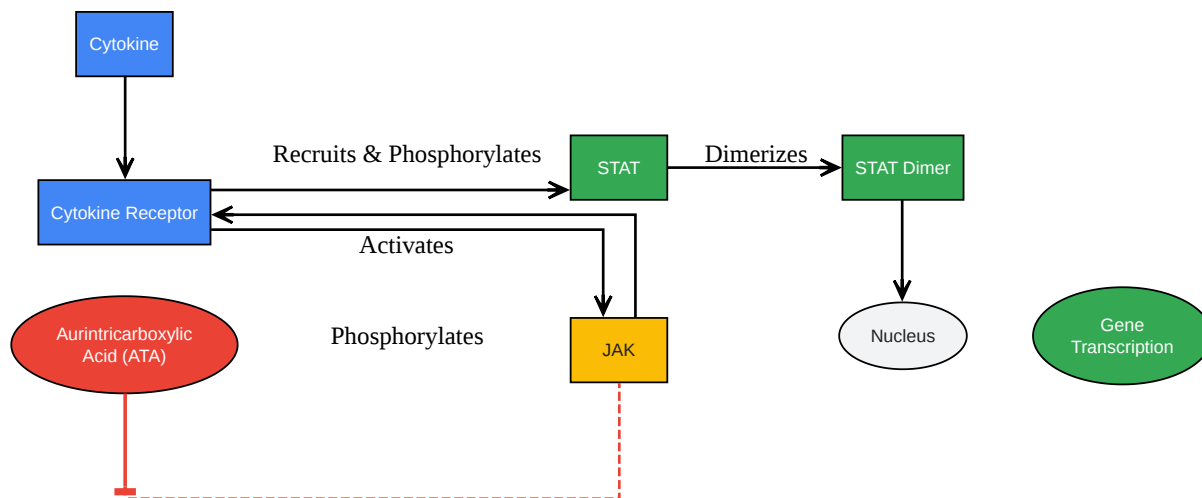
## Signaling Pathways and Experimental Workflows

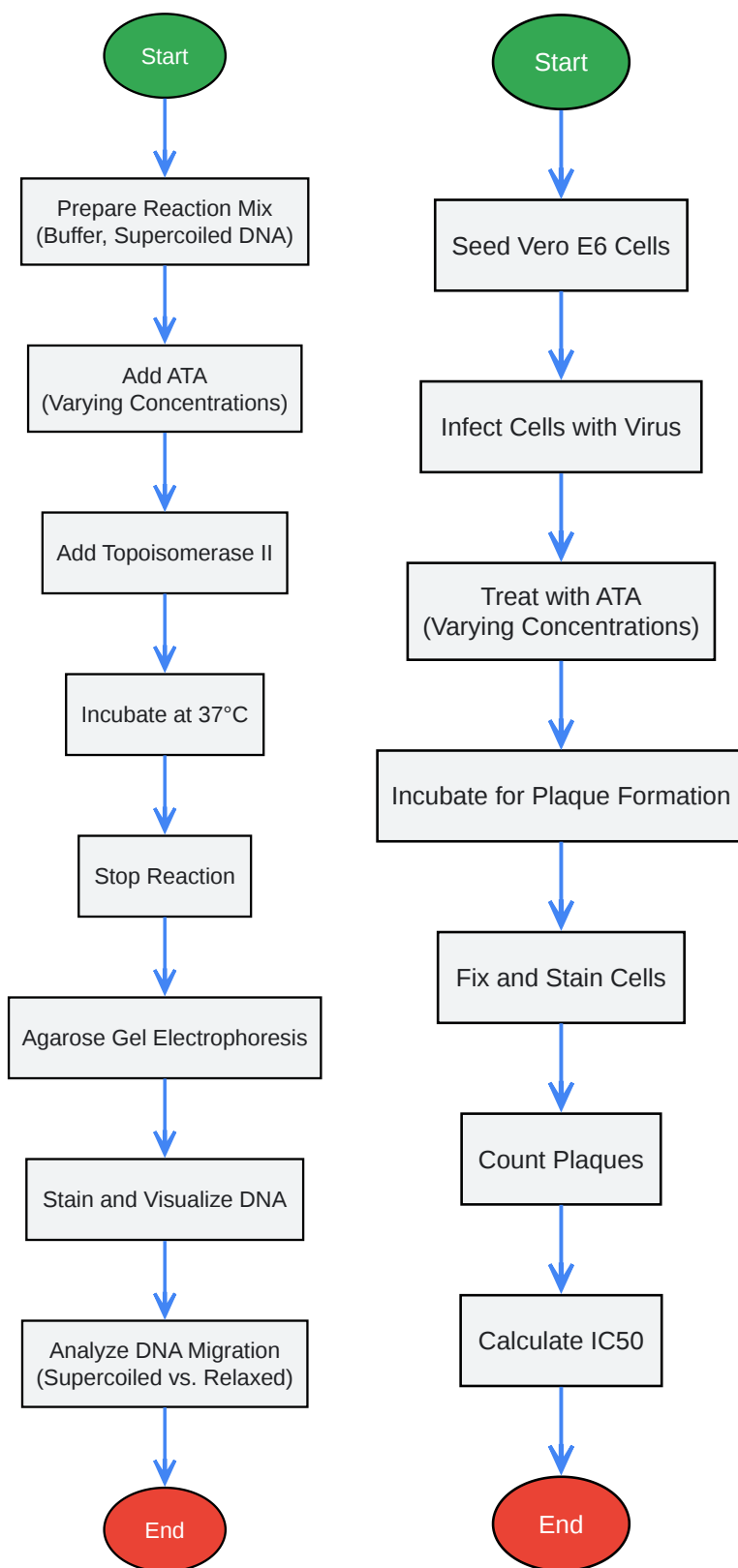
This section provides visual representations of signaling pathways modulated by **aurintricarboxylic acid** and the workflows of key experimental assays using the DOT language for Graphviz.

### Signaling Pathways

**Aurintricarboxylic acid** has been identified as a selective inhibitor of the TWEAK-Fn14 signaling pathway, which is implicated in glioblastoma cell invasion and survival.[\[1\]](#)[\[15\]](#)







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